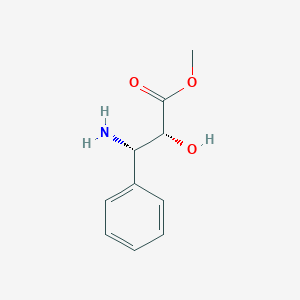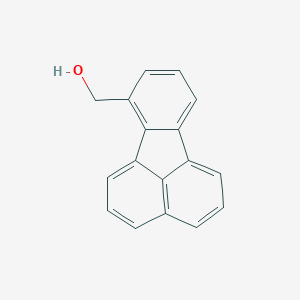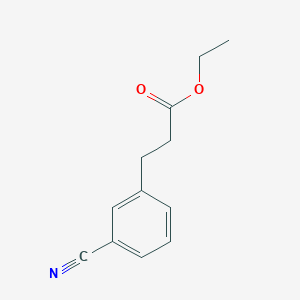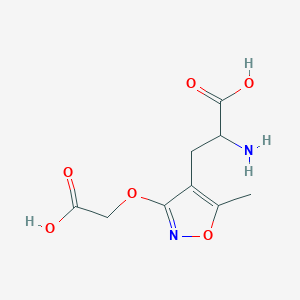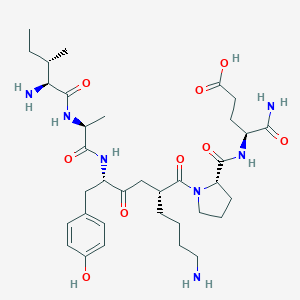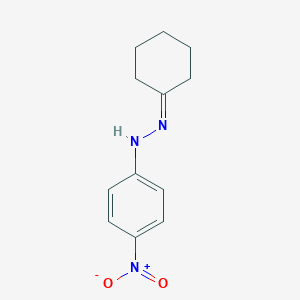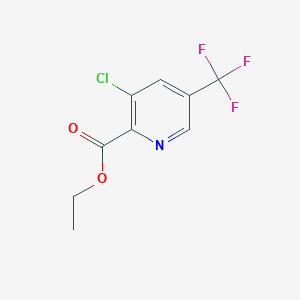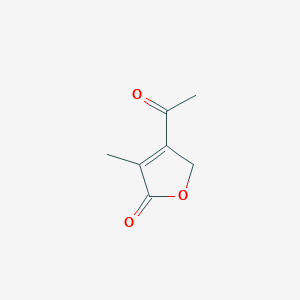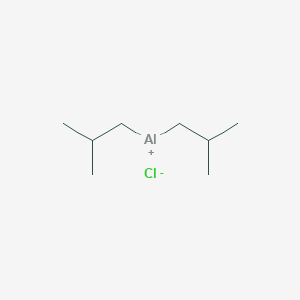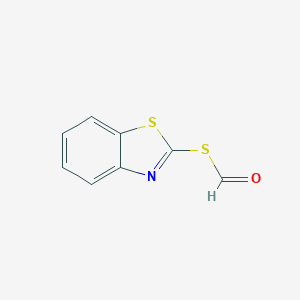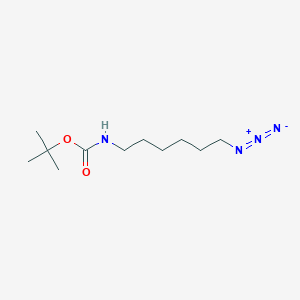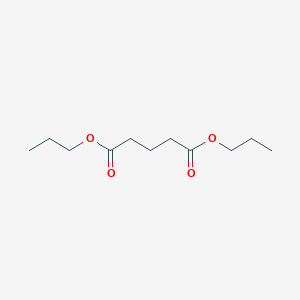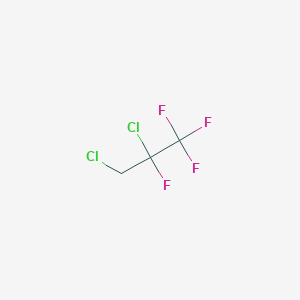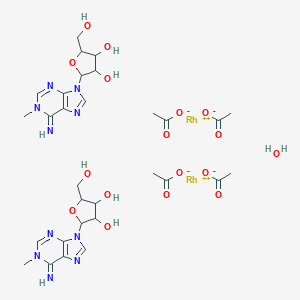
Tkbma-Rh2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tkbma-Rh2 is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of ginsenoside Rh2, which is a natural compound found in ginseng. Tkbma-Rh2 is synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
Tkbma-Rh2 exerts its effects through various mechanisms. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Tkbma-Rh2 has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes. It also has a positive effect on cognitive function by increasing the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Tkbma-Rh2 has been found to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and improve cognitive function. Tkbma-Rh2 has also been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tkbma-Rh2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of Tkbma-Rh2 is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
The potential applications of Tkbma-Rh2 are vast, and there are several future directions for research. One area of research is the development of Tkbma-Rh2 as a therapeutic agent for cancer treatment. Another area of research is the use of Tkbma-Rh2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of Tkbma-Rh2 and its potential applications in agriculture.
In conclusion, Tkbma-Rh2 is a promising compound that has potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action and physiological effects have been studied in detail. Tkbma-Rh2 has several advantages for lab experiments, and there are several future directions for research.
Métodos De Síntesis
Tkbma-Rh2 is synthesized through a multi-step process that involves the modification of ginsenoside Rh2. The process involves the use of various reagents and solvents, and the final product is purified through chromatography. The synthesis method has been optimized to yield high purity and high yield of Tkbma-Rh2.
Aplicaciones Científicas De Investigación
Tkbma-Rh2 has been studied extensively for its potential applications in various fields. In the field of medicine, Tkbma-Rh2 has been found to have anti-tumor, anti-inflammatory, and anti-oxidative properties. It has also been found to improve cognitive function and protect against neurodegenerative diseases. In the field of agriculture, Tkbma-Rh2 has been found to have a positive effect on plant growth and development.
Propiedades
Número CAS |
137021-41-1 |
|---|---|
Nombre del producto |
Tkbma-Rh2 |
Fórmula molecular |
C30H44N10O17Rh2 |
Peso molecular |
1022.5 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;rhodium(2+);tetraacetate;hydrate |
InChI |
InChI=1S/2C11H15N5O4.4C2H4O2.H2O.2Rh/c2*1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;4*1-2(3)4;;;/h2*3-5,7-8,11-12,17-19H,2H2,1H3;4*1H3,(H,3,4);1H2;;/q;;;;;;;2*+2/p-4 |
Clave InChI |
ANQJZXBSQMWCRL-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.O.[Rh+2].[Rh+2] |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.O.[Rh+2].[Rh+2] |
Sinónimos |
tetrakis(mu-aceto)-bis(1-methyladenosine)dirhodium (II) TKBMA-Rh2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



